molecular formula C14H16N2O2S2 B2407130 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1797726-78-3

3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine

Cat. No. B2407130
CAS RN: 1797726-78-3
M. Wt: 308.41
InChI Key: BODBLFACMSTXFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research into the applications of compounds related to 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine has primarily focused on their antimicrobial and anticancer properties. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, prepared using similar sulfonamido compounds as starting materials, have shown antimicrobial activity, with some demonstrating significant activity against various microorganisms (Ammar et al., 2004). Further, compounds synthesized from sulfonamides with hydrazide, 1,2-dihydropyridine, chromene derivatives, have been explored for their potential anticancer activity, specifically targeting breast cancer cell lines (MCF7), revealing promising results (Bashandy et al., 2011).

Antioxidant Activity

The design and synthesis of novel 1H-3-indolyl derivatives based on pairing heterocycles like pyridine/pyran/pyrimidin/pyrazol with indole and thiophene have been investigated for their antioxidant activities. These studies aim to explore the compounds' abilities to inhibit ROS and have identified certain derivatives with higher antioxidant activity than ascorbic acid, suggesting potential for medicinal chemistry applications (Aziz et al., 2021).

Catalytic and Synthetic Applications

Research into the catalytic properties and synthetic applications of related compounds has revealed their utility in producing various heterocyclic systems. For example, the use of a P4S10-pyridine complex has been explored for its thionating power, proving to be synthetically useful and exceptionally selective, especially in transformations at relatively high temperatures (Bergman et al., 2011). Additionally, the synthesis of thieno[2,3-c]pyridines and related systems through reactions involving isopropyl-4-piperidone with sulfur and active methylene nitriles showcases the potential of these compounds in creating diverse heterocyclic structures (El-Kashef et al., 2007).

Insecticidal Properties

Investigations into the insecticidal properties of pyridine derivatives have identified certain compounds with significant activity against pests like the cowpea aphid, Aphis craccivora. These studies highlight the potential of such compounds in agricultural applications, offering alternatives to traditional insecticides with the potential for enhanced effectiveness and specificity (Bakhite et al., 2014).

properties

IUPAC Name

3-(4-thiophen-2-ylpiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-20(18,13-3-1-7-15-11-13)16-8-5-12(6-9-16)14-4-2-10-19-14/h1-4,7,10-12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODBLFACMSTXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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